Ethyl 5-{3-[(4-fluorobenzyl)amino]-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate
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Overview
Description
ETHYL 5-[3-[(4-FLUOROBENZYL)AMINO]-3-OXO-1-(3,4,5-TRIMETHOXYPHENYL)PROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE is a complex organic compound with a unique structure that includes a pyridine ring, a fluorobenzyl group, and a trimethoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of ETHYL 5-[3-[(4-FLUOROBENZYL)AMINO]-3-OXO-1-(3,4,5-TRIMETHOXYPHENYL)PROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.
Chemical Reactions Analysis
ETHYL 5-[3-[(4-FLUOROBENZYL)AMINO]-3-OXO-1-(3,4,5-TRIMETHOXYPHENYL)PROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions can occur, especially on the benzyl and pyridine rings.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic effects.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 5-[3-[(4-FLUOROBENZYL)AMINO]-3-OXO-1-(3,4,5-TRIMETHOXYPHENYL)PROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar compounds include other derivatives of pyridine and benzyl groups. For example:
4-Fluorobenzylamine: Shares the fluorobenzyl group but lacks the pyridine and trimethoxyphenyl groups.
Pyrazolo[3,4-b]pyridine derivatives: These compounds have a similar core structure but differ in their substituents and biological activities.
ETHYL 5-[3-[(4-FLUOROBENZYL)AMINO]-3-OXO-1-(3,4,5-TRIMETHOXYPHENYL)PROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H29FN2O8 |
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Molecular Weight |
528.5 g/mol |
IUPAC Name |
ethyl 5-[3-[(4-fluorophenyl)methylamino]-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl]-4-hydroxy-6-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C27H29FN2O8/c1-5-38-27(34)19-14-30-26(33)23(24(19)32)18(12-22(31)29-13-15-6-8-17(28)9-7-15)16-10-20(35-2)25(37-4)21(11-16)36-3/h6-11,14,18H,5,12-13H2,1-4H3,(H,29,31)(H2,30,32,33) |
InChI Key |
PAFHLIINCROBCY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC(=O)C(=C1O)C(CC(=O)NCC2=CC=C(C=C2)F)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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